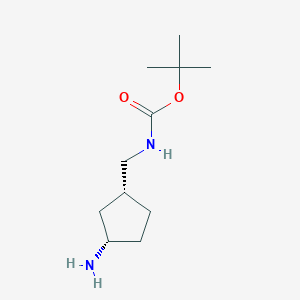

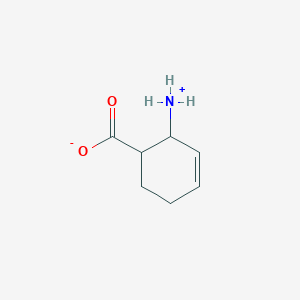

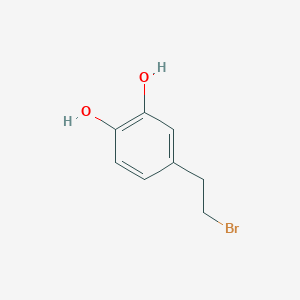

![molecular formula C5H5N5O B7809847 2-amino-1H-imidazo[1,2-a][1,3,5]triazin-4-one](/img/structure/B7809847.png)

2-amino-1H-imidazo[1,2-a][1,3,5]triazin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-amino-1H-imidazo[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that has garnered significant interest in the field of synthetic biology. It is a component of an artificially expanded genetic information system (AEGIS), which aims to increase the number of independently replicable nucleotides in DNA from four to six . This compound is known for its unique hydrogen-bonding patterns, which allow it to pair with other nucleobases in a manner similar to the natural Watson-Crick base pairs .

Métodos De Preparación

The synthesis of 2-amino-1H-imidazo[1,2-a][1,3,5]triazin-4-one can be achieved through various methods. One of the earliest reported methods involves the reaction of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with ammonia . Another method involves the I2-mediated annulation of 2-amino-1,3,5-triazines with ketones . This reaction is versatile and can be performed with a variety of ketones, including electron-rich and electron-poor acetophenones, as well as heterocyclic ketones . The reaction conditions are straightforward and can be scaled up for industrial production .

Análisis De Reacciones Químicas

2-amino-1H-imidazo[1,2-a][1,3,5]triazin-4-one undergoes several types of chemical reactions, including substitution and annulation reactions. The I2-mediated annulation reaction mentioned earlier is a common method for synthesizing imidazo[1,2-a][1,3,5]triazine derivatives . This reaction typically involves the use of iodine as a reagent and can be performed under mild conditions . The major products formed from these reactions are various imidazo[1,2-a][1,3,5]triazine derivatives, which can be further functionalized for different applications .

Aplicaciones Científicas De Investigación

2-amino-1H-imidazo[1,2-a][1,3,5]triazin-4-one has a wide range of scientific research applications. In synthetic biology, it is used as a component of AEGIS to expand the genetic alphabet and create new base pairs that can be replicated independently of the natural base pairs . This has significant implications for the development of new biotechnologies and the study of genetic information systems . Its unique structure and reactivity make it a valuable tool for researchers in various fields .

Mecanismo De Acción

The mechanism of action of 2-amino-1H-imidazo[1,2-a][1,3,5]triazin-4-one involves its ability to form hydrogen bonds with other nucleobases. This allows it to pair with other nucleobases in a manner similar to the natural Watson-Crick base pairs . The unique hydrogen-bonding patterns of this compound enable it to be incorporated into DNA and RNA, where it can participate in the replication and transcription processes . The molecular targets and pathways involved in these processes are similar to those of natural nucleobases, but the unique structure of this compound allows for additional functionality and versatility .

Comparación Con Compuestos Similares

2-amino-1H-imidazo[1,2-a][1,3,5]triazin-4-one is unique in its ability to form stable base pairs with other nucleobases in an AEGIS . Similar compounds include other nucleobases that have been incorporated into AEGIS, such as 6-amino-3-(2-deoxy-D-ribofuranosyl)-5-nitro-1H-pyridin-2-one (trivially named Z) . These compounds share similar hydrogen-bonding patterns and can be used to expand the genetic alphabet in synthetic biology . this compound is unique in its specific hydrogen-bonding pattern and its ability to form stable base pairs with a variety of nucleobases .

Propiedades

IUPAC Name |

2-amino-1H-imidazo[1,2-a][1,3,5]triazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O/c6-3-8-4-7-1-2-10(4)5(11)9-3/h1-2H,(H3,6,7,8,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTJOICDZAFYTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=N1)NC(=NC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN2C(=N1)NC(=NC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.